molecular formula C12H7F4N B1323430 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine CAS No. 388118-59-0

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

Cat. No. B1323430
Key on ui cas rn: 388118-59-0
M. Wt: 241.18 g/mol
InChI Key: NWIUVCJKXMFSPS-UHFFFAOYSA-N
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Patent
US06787542B2

Procedure details

First, 4-(4-fluoro-3-trifluoromethyl-phenyl)-pyridine 73 was prepared as follows. To a suspension of pyridine-4-boronic acid (2.59 g, 21.1 mmol) in 1-propanol (60 mL) was added 5-bromo-2-fluorobenzotrifluoride (5.12 g, 21.1 mmol) and triphenylphosphine (0.160 g, 0.610 mmol), followed by sodium carbonate in water (2.0 M, 12 mL). The mixture was purged with nitrogen gas for 10 minutes. To it was added palladium(II) acetate (0.044 g, 0.196 mmol) and it was then heated under reflux for 4 hours. The reaction mixture was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was separated, washed with brine (3×200 mL), dried over MgSO4, then filtered. After evaporating the solvent, the crude material was loaded to a silica gel column, eluting with 60% ethyl acetate in hexane to give a white solid 73 (2.73 g, 54%). 1H-NMR (CDCl3, 400 MHz) δ 7.34-7.42 (m, 1H), 7.61-7.65 (m, 2H), 7.80-7.93 (m, 2H), 8.73-8.84 (m, 2H); MS (DCI) m/z 242, 243 (M+H)+.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
0.044 g
Type
catalyst
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Br[C:11]1[CH:12]=[CH:13][C:14]([F:21])=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:21][C:14]1[CH:13]=[CH:12][C:11]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[CH:16][C:15]=1[C:17]([F:18])([F:19])[F:20] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
5.12 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(F)(F)F)F
Name
Quantity
0.16 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.044 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, 4-(4-fluoro-3-trifluoromethyl-phenyl)-pyridine 73 was prepared
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen gas for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
WASH
Type
WASH
Details
eluting with 60% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CC=NC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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